molecular formula C19H16Cl2N2O2 B1261396 Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate

Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate

Cat. No. B1261396
M. Wt: 375.2 g/mol
InChI Key: AKNGOJVQCIPRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate is an alpha-amino acid ester that is methyl alaninate substituted by a 2-(2,6-dichlorophenyl)quinolin-6-yl group at position 3. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a primary amino compound and a non-proteinogenic amino acid derivative.

Scientific Research Applications

  • Antibacterial and Antifungal Activity : Compounds similar to Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate have shown significant antibacterial and antifungal activities. For example, certain quinoline derivatives exhibited good antibacterial and antifungal activity compared to standard antibiotics (Rajanarendar et al., 2010). Other studies also reported strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Moussaoui et al., 2021).

  • Mosquito Larvicidal Activity : Certain quinoline derivatives have demonstrated mosquito larvicidal activity, particularly against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).

  • Metal Ion Detection : Quinoline derivatives have been synthesized for use as chemosensors for metal ions. A study on 3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine derivative found it to be an effective chemosensor for Zn(II) and rare-earth metal ions (Guzow et al., 2004).

  • Antitumor Agents : Some quinoline derivatives have shown potent cytotoxic activity against cancer cell lines, with weak inhibitory activity toward normal cell lines (Huang et al., 2013).

  • Zn(II) Detection in Biological Systems : Certain cell-trappable quinoline-derivatized fluoresceins have been developed for selective and reversible biological Zn(II) detection (McQuade & Lippard, 2010).

  • Antimalarial Activity : Quinoline derivatives have been evaluated for their antimalarial activity, with some showing promising results against Plasmodium falciparum strains (Görlitzer et al., 2006).

  • Antimicrobial and Antifungal Agents : New quinoline derivatives synthesized using a click chemistry approach have exhibited significant antifungal and antibacterial activity against various microbial strains (Kategaonkar et al., 2010).

  • Fluorescence Sensing Properties : Positional isomers of quinoline-based compounds have been used as fluorescence chemosensors for Al3+ and Zn2+ ions, with remarkable differences in sensing properties observed between isomers (Hazra et al., 2018).

properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

methyl 2-amino-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate

InChI

InChI=1S/C19H16Cl2N2O2/c1-25-19(24)15(22)10-11-5-7-16-12(9-11)6-8-17(23-16)18-13(20)3-2-4-14(18)21/h2-9,15H,10,22H2,1H3

InChI Key

AKNGOJVQCIPRMH-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.15 g of methyl 2-[(tert-butoxycarbonyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate 6 are solubilized in CH2Cl2 (50 ml). TFA (50 ml) is added at 0° C., and the mixture is stirred at RT for 6 h. After evaporation of the solvent, the residue is triturated in diethyl ether and cooled at 5° C. The solid product 33 is obtained by filtration.
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
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Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 3
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 4
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 5
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Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 6
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate

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